5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
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Overview
Description
5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a complex organic compound with a unique structure that includes an oxazole ring substituted with isobutylthio, phenylsulfonyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common method includes the use of organometallic catalysts for coupling reactions. For instance, palladium-catalyzed Suzuki coupling reactions are often employed to form the biaryl structures . The reaction conditions usually involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres such as nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to reduce costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The isobutylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the oxazole ring can produce various heterocyclic compounds.
Scientific Research Applications
5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, its derivatives have been shown to protect cells from anoxic damage by influencing molecular parameters such as dipole moment and orbital energies .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds share similar structural features and are used in pharmaceuticals and agrochemicals.
tert-Butyl Compounds: These compounds exhibit unique reactivity patterns and are used in chemical transformations and biocatalytic processes.
Uniqueness
5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-14(2)13-25-20-19(26(22,23)17-7-5-4-6-8-17)21-18(24-20)16-11-9-15(3)10-12-16/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNDDNEFJJSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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